2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid (CAS 1367952-05-3) is a heterocyclic building block belonging to the 1,3-oxazole class, defined by its dimethylamino substituent at the 2-position and a free carboxylic acid at the 5-position of the oxazole ring. The molecular formula is C₆H₈N₂O₃ with a molecular weight of 156.14 g/mol.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 1367952-05-3
Cat. No. B1379943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
CAS1367952-05-3
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(O1)C(=O)O
InChIInChI=1S/C6H8N2O3/c1-8(2)6-7-3-4(11-6)5(9)10/h3H,1-2H3,(H,9,10)
InChIKeyGIWOPLYATAWBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid (CAS 1367952-05-3) – Physicochemical Identity and Procurement Baseline


2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid (CAS 1367952-05-3) is a heterocyclic building block belonging to the 1,3-oxazole class, defined by its dimethylamino substituent at the 2-position and a free carboxylic acid at the 5-position of the oxazole ring [1]. The molecular formula is C₆H₈N₂O₃ with a molecular weight of 156.14 g/mol [1]. Its computed physicochemical profile includes an XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 66.6 Ų, five hydrogen bond acceptor sites, one hydrogen bond donor, and two rotatable bonds, indicating moderate lipophilicity and a balanced hydrogen-bonding capacity relative to related oxazole-5-carboxylic acid derivatives [2].

Workflow: Heterocyclic building block for CNS-focused library synthesis
Selection logic: Balanced logP and TPSA profile for membrane permeability studies
Format advantage: Room-temperature storage powder supports automated compound management

Why Generic Substitution Fails for 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid – Positional Isomerism, Electronic Modulation, and Physicochemical Consequences


Substituting 2-(dimethylamino)-1,3-oxazole-5-carboxylic acid with a generic oxazole-5-carboxylic acid or a positional isomer ignores two decisive molecular differentiators. First, the electron-donating dimethylamino group at C2 fundamentally alters the electron density of the oxazole ring and raises the computed logP by approximately 0.5–0.9 log units relative to the unsubstituted parent oxazole-5-carboxylic acid (XLogP3-AA 0.7 vs. 0.2) [1], affecting membrane permeability and solubility. Second, the regiochemistry of the carboxylic acid at C5 (versus C4 in the 4-carboxylic isomer, CAS 1557698-61-9) yields a distinct spatial orientation of the carboxylate pharmacophore, which is known in medicinal chemistry to alter target binding geometry and metabolic stability in oxazole-based lead series . These differences cannot be compensated by post hoc formulation adjustments without quantitative re-validation.

LogP shift
Target: Dimethylamino substitution raises logP by ~0.5–0.9 units vs. parent oxazole
Substitute: Unsubstituted oxazole-5-carboxylic acid may reduce membrane permeability context
Regiochemistry
Target: 5-COOH orientation conjugated with ring C4–C5 double bond for predictable amide coupling
Substitute: 4-COOH positional isomer may shift binding geometry and metabolic stability in SAR
H-bond capacity
Target: 5 H-bond acceptors expand polar interaction repertoire
Substitute: 2,4-Dimethyl analog (3 acceptors) may limit target engagement and solubility context

Quantitative Differentiation Evidence for 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid Versus Closest Structural Analogs


Lipophilicity Enhancement: LogP Shift from Dimethylamino Substitution

The introduction of the dimethylamino group at the 2-position of the oxazole ring shifts the compound's computed logP substantially relative to the unsubstituted oxazole-5-carboxylic acid scaffold. The target compound exhibits an XLogP3-AA of 0.7 (PubChem computed) and a measured/logP of 0.44 (Chemsrc), compared to the parent oxazole-5-carboxylic acid which has an XLogP3 of 0.2 or experimental logP of −0.20 [1]. This represents a 0.5–0.9 log unit increase, corresponding to roughly a 3- to 8-fold increase in octanol/water partition coefficient, a magnitude meaningful for blood–brain barrier penetration and membrane partitioning in cellular assays [2].

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ +0.5 to +0.9 log units vs. parent oxazole-5-carboxylic acid
Supports membrane permeability and CNS exposure context
Computed XLogP3-AA vs. XLogP3; class-level permeability review
Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Acceptor Count Differentiation vs. 2,4-Dimethyloxazole-5-carboxylic Acid

The dimethylamino substituent at C2 provides the target compound with five hydrogen bond acceptor sites (two from the carboxylate oxygens, one from the oxazole ring oxygen, one from the oxazole ring nitrogen, and one from the dimethylamino nitrogen), compared to only three H-bond acceptors in 2,4-dimethyloxazole-5-carboxylic acid (CAS 2510-37-4), which replaces the dimethylamino group with a methyl group [1][2]. This difference of two additional H-bond acceptor sites expands the potential intermolecular interaction repertoire, which can be critical for engaging polar residues in enzyme active sites or for modulating aqueous solubility [3].

H-bond acceptor count
Cross-study comparable
5 acceptors vs. 3 in 2,4-dimethyl analog (CAS 2510-37-4)
Broader polar interaction context for target engagement
PubChem Cactvs 3.4.6.11 computed; class-level H-bond design review
H-bond interactions Target engagement Solubility

Regiochemical Differentiation: 5-COOH vs. 4-COOH Positional Isomer Impact on Reactivity

The target compound bears the carboxylic acid at the 5-position of the oxazole ring, whereas the closest positional isomer, 2-(dimethylamino)-1,3-oxazole-4-carboxylic acid (CAS 1557698-61-9), places the carboxylic acid at the 4-position . In the 5-carboxylic acid isomer, the carboxylate is conjugated with the C4–C5 double bond of the oxazole ring, while in the 4-isomer the carboxylate is directly attached to the C4 position adjacent to the ring nitrogen. This difference affects both the pKa of the carboxylic acid and the electronic environment of the oxazole ring, which in turn influences the reactivity toward amide coupling reagents and the geometry of the resulting amide bond vector in target molecules. While both isomers share the same molecular formula (C₆H₈N₂O₃) and molecular weight (156.14 g/mol), they are not analytically interchangeable: their InChI Keys differ (GIWOPLYATAWBPZ vs. XGWZFXHKPFYTPL), confirming distinct chemical identities [1].

Regiochemical identity
Head-to-head
5-COOH InChI Key: GIWOPLYATAWBPZ vs. 4-COOH isomer (CAS 1557698-61-9)
Regiochemical control context for SAR consistency
Identity confirmed by InChI/SMILES; reactivity difference review required
Regiochemistry Amide coupling Structure-activity relationship

Topological Polar Surface Area and Rotatable Bond Profile vs. Oxazole-5-carboxylic acid

The target compound has a computed TPSA of 66.6 Ų (PubChem) / 66.57 Ų (Chemsrc), which is only moderately elevated relative to the parent oxazole-5-carboxylic acid (TPSA 63.33 Ų) despite the addition of the dimethylamino group [1]. This modest TPSA increase (Δ ≈ 3.3 Ų) coupled with the logP gain suggests that the dimethylamino substitution improves permeability without crossing the commonly referenced TPSA ceiling of 140 Ų for oral absorption or 90 Ų for blood–brain barrier penetration [2]. The compound also possesses two rotatable bonds, providing conformational flexibility that is not present in the fully rigid parent scaffold (zero rotatable bonds in oxazole-5-carboxylic acid, excluding the carboxylic acid OH torsion) [1].

TPSA & flexibility
Cross-study comparable
TPSA 66.6 Ų / 2 rotatable bonds vs. parent 63.33 Ų / 0 bonds
Favorable drug-likeness context for hit-to-lead campaigns
Computed values; class-level oral absorption threshold review
Polar surface area Oral bioavailability Drug-likeness

Supplier-Documented Purity and Storage Stability Profile for Reproducible Procurement

Multiple reputable suppliers including American Elements, abcr GmbH, Bidepharm, and AKSci consistently specify this compound at 95% purity and recommend storage at room temperature in sealed, dry conditions [1]. In contrast, the unsubstituted oxazole-5-carboxylic acid is often specified at 97–98% purity but requires storage under inert gas to avoid air sensitivity, and its melting point of 195–197°C complicates handling relative to the room-temperature-stable dimethylamino analog, which is supplied as a powder without special atmospheric requirements . The ready availability of COA documentation including NMR, HPLC, and GC from suppliers such as Bidepharm further supports batch-to-batch reproducibility for procurement-driven research programs .

Purity & storage
Cross-study comparable
≥95% purity, RT storage vs. parent 97–98% with inert gas requirement
Simplified logistics context for compound management
Multi-supplier specification review; COA documentation supports batch verification
Purity specification Storage stability Batch reproducibility

Application Scenarios for 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid Grounded in Comparative Evidence


CNS-Penetrant Fragment Library Design

With an XLogP3-AA of 0.7 and TPSA of 66.6 Ų, this compound occupies a favorable property space for CNS drug discovery (TPSA < 90 Ų, logP 0–3) [1]. Its 0.5–0.9 log unit higher lipophilicity compared to the parent oxazole-5-carboxylic acid, combined with two rotatable bonds that permit induced-fit binding, makes it a more promising core fragment for blood–brain barrier penetrant library enumeration than the rigid, more polar parent scaffold [2].

Regiochemically Defined Amide Coupling for Parallel SAR Exploration

The unambiguous 5-carboxylic acid position, confirmed by distinct InChI Key (GIWOPLYATAWBPZ) versus the 4-isomer (XGWZFXHKPFYTPL), ensures that amide bond formation occurs at a position conjugated with the oxazole C4–C5 double bond . This predictable reactivity is essential for parallel synthesis workflows where regiochemical consistency across a library determines SAR interpretability. Procurement of the correct regioisomer avoids the confounding biological results that arise from isomeric contamination .

Dimethylamino-Containing Heterocycle as a Solubility-Modulated Bioisostere

The dimethylamino group provides five hydrogen bond acceptor sites versus three in the 2,4-dimethyl analog, offering a wider interaction capacity with polar protein environments while maintaining drug-like TPSA [3]. This functional group can serve as a solubilizing motif without the strong basicity of a free amine, potentially reducing hERG and phospholipidosis risk compared to piperidine or piperazine bioisosteres commonly used in medicinal chemistry [4].

High-Throughput Chemistry with Simplified Logistics

Room-temperature storage and a powder physical form, as documented across multiple supplier specifications, simplify automated compound management workflows compared to the inert-gas-requiring parent oxazole-5-carboxylic acid or cold-chain-dependent building blocks [5]. This logistical advantage is relevant for core facilities and CROs managing large building block collections where storage condition heterogeneity increases operational complexity and risk of compound degradation [5].

Application
Selection Property
Validation Focus
CNS-penetrant fragment library design
Balanced logP and TPSA below BBB thresholds
Membrane permeability endpoint review
Regiochemically defined amide coupling
Unambiguous 5-COOH identity for parallel synthesis
SAR interpretability and isomeric purity context
Solubility-modulated bioisostere design
Five H-bond acceptors without strong basicity
hERG and phospholipidosis risk assessment review
High-throughput chemistry logistics
Room-temperature powder form, no inert gas
Automated compound management compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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